molecular formula CH5BO2 B051376 Methylboronic acid CAS No. 13061-96-6

Methylboronic acid

Cat. No. B051376
CAS RN: 13061-96-6
M. Wt: 59.86 g/mol
InChI Key: KTMKRRPZPWUYKK-UHFFFAOYSA-N
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Description

Methylboronic Acid is a methylated derivative of boronic acid, a building block towards various intermediates in suzuki coupling . It is used in the preparation of common building blocks for pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of Methylboronic Acid can be performed under mild conditions in the presence of boronic esters . An improved method involves preparing borane and methylboronic acid anhydride simultaneously to fully absorb the borane with a small amount of tetrahydrofuran .


Chemical Reactions Analysis

Methylboronic Acid displays nucleophilic properties, allowing it to react with electrophiles like carbonyl compounds to form boronates .


Physical And Chemical Properties Analysis

Methylboronic Acid has a molecular formula of CH5BO2 and a molar mass of 59.86 . It has a density of 0.965±0.06 g/cm3, a melting point of 91-94 °C, and a boiling point of 141.7±23.0 °C . It is soluble in water .

Scientific Research Applications

Palladium-Catalyzed Stille and Suzuki-Miyaura Cross-Couplings

Methylboronic acid can be used as a reagent in the palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.

Microwave-Heated Heterogeneous Palladium (Pd)-Catalyzed Reactions

Methylboronic acid can also be used in microwave-heated heterogeneous palladium (Pd)-catalyzed reactions . This method can enhance the reaction rate and improve the yield of the reaction.

Ruthenium (Ru)-Catalyzed Silylation Reactions

Another application of Methylboronic acid is in ruthenium (Ru)-catalyzed silylation reactions . This reaction is used to introduce silyl groups into organic molecules, which can be useful in the protection of functional groups during synthesis.

Preparation of Bis (Aminotropone) Titanium (Ti) Catalysts for Ethylene Polymerizations

Methylboronic acid can be used to prepare bis (aminotropone) titanium (Ti) catalysts for ethylene polymerizations . This process is important in the production of polyethylene, a common plastic material.

Enantioselective Asymmetric Bromoaminocyclization and Bromoaminocyclization Using Amino-Thiocarbamate Catalysts

Methylboronic acid can be used in the enantioselective asymmetric bromoaminocyclization and bromoaminocyclization using amino-thiocarbamate catalysts . This reaction is used to create chiral molecules, which are important in the field of medicinal chemistry.

Sensing Applications

Boronic acids, including Methylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . The key interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Other Applications

Methylboronic acid is also used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

Safety and Hazards

Methylboronic Acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Methylboronic Acid has been shown to alleviate boron deficiency in Arabidopsis, enhancing plant growth, and is less toxic than boric acid at higher concentrations . This opens a new opportunity to explore the use of a synthetic form of boron in agriculture .

properties

IUPAC Name

methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKRRPZPWUYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156639
Record name Methylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylboronic acid

CAS RN

13061-96-6
Record name Methylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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